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Compound of Interest

Compound Name: 2-(4-Cyclohexylphenoxy)ethanol

Cat. No.: B085848

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of 2-(4-
Cyclohexylphenoxy)ethanol, a molecule of interest in various research and development
sectors. Due to the limited availability of direct experimental data for this specific compound,
this guide is based on established principles of spectroscopy and data from analogous
structures. The information herein serves as a robust predictive reference for the
characterization of 2-(4-Cyclohexylphenoxy)ethanol using Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for 2-(4-
Cyclohexylphenoxy)ethanol. These predictions are derived from the analysis of its
constituent chemical moieties: a para-substituted benzene ring, a cyclohexyl group, a phenoxy
ether linkage, and a primary alcohol.

Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Ar-H (ortho to
~7.15 d 2H
cyclohexyl)
~6.85 d 2H Ar-H (ortho to OCHz)
~4.10 t 2H O-CH2-CH20H
~3.95 t 2H OCH2-CH2-OH
~2.45 m 1H Cyclohexyl-CH
~2.20 s 1H OH
~1.70-1.90 m 4H Cyclohexyl-CH: (axial)
Cyclohexyl-CH2
~1.20-1.45 m 6H .
(equatorial)
Predicted **C NMR Data (125 MHz, CDCIs)
Chemical Shift (6, ppm) Assighment
~156.0 C-O (aromaitic)
~142.0 C-Cyclohexyl (aromatic)
~128.0 CH (aromatic)
~115.0 CH (aromatic)
~69.0 O-CH2-CH20H
~61.0 OCH2-CH2-OH
~44.0 Cyclohexyl-CH
~34.0 Cyclohexyl-CHz
~26.5 Cyclohexyl-CH:z
~25.5 Cyclohexyl-CH2
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Predicted IR Spectral Data

Wavenumber (cm—?)

Intensity

Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)

C-H stretch (aliphatic -
2950-2850 Strong

cyclohexyl and ethyl)
1600, 1500 Medium-Strong C=C stretch (aromatic ring)
1240 Strong C-O-C stretch (asymmetric)
1050 Strong C-O stretch (primary alcohol)

C-H bend (para-substituted
830 Strong

aromatic)

Etedmied_Mass_SpsﬂmmﬂqLDaIa_(ELeﬂannmzaimn)

Predicted Fragment lon

220 [M]* (Molecular lon)
175 [M - CH2CH20H]*
133 [M - CeHu1]*

107 [CeHsO-CH2]*

94 [CeHsOH]*+

83 [CeHa1]*

77 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of 2-(4-

Cyclohexylphenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of 2-(4-Cyclohexylphenoxy)ethanol in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

e 1H NMR Spectroscopy: Acquire the *H NMR spectrum on a 500 MHz spectrometer. Key
parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of
2.0 s. Atotal of 16 scans are typically co-added.

e 13C NMR Spectroscopy: Acquire the proton-decoupled 3C NMR spectrum on a 125 MHz
spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and an
acquisition time of 1.5 s. Approximately 1024 scans are accumulated.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of neat 2-(4-Cyclohexylphenoxy)ethanol is prepared
between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

» Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer over a range of 4000-400 cm~1. A background spectrum of the clean salt plates
is recorded and subtracted from the sample spectrum. Typically, 16 scans are co-added at a
resolution of 4 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 2-(4-Cyclohexylphenoxy)ethanol in a
volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via
direct infusion or through a gas chromatograph (GC-MS).

« lonization: Utilize electron ionization (El) at a standard energy of 70 eV.

¢ Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed using a quadrupole
or time-of-flight (TOF) mass analyzer over a scan range of m/z 50-500.

Visualizations
Experimental Workflow
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The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a
chemical compound like 2-(4-Cyclohexylphenoxy)ethanol.

Sample Preparation

2-(4-Cyclohexylphenoxy)ethanol

Dissolve in CDCI3 with TMS Prepare neat thin film Dissolve in volatile solvent

Spectroscopic Analysis

NMR Spectrometer

(tH and 22C) FTIR Spectrometer Mass Spectrometer (EIl)

Data Processing and Interpretation

NMR Spectra IR Spectrum Mass Spectrum

v

Structural Elucidation

Click to download full resolution via product page

Experimental workflow for spectral analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted primary fragmentation pathway of 2-(4-
Cyclohexylphenoxy)ethanol under electron ionization conditions.
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 To cite this document: BenchChem. [Spectral Analysis of 2-(4-Cyclohexylphenoxy)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085848#spectral-analysis-of-2-4-cyclohexylphenoxy-

ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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